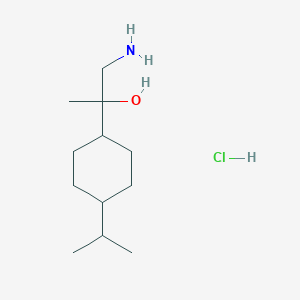

1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride

Beschreibung

1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol hydrochloride is a synthetic amino alcohol hydrochloride salt characterized by a cyclohexane ring substituted with an isopropyl group at the 4-position and a propan-2-ol backbone bearing an amino group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Eigenschaften

IUPAC Name |

1-amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO.ClH/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13;/h9-11,14H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPYILJDPBRUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(C)(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclohexyl Ring Construction Approach

Late-stage introduction of the 4-isopropylcyclohexyl group through catalytic hydrogenation of aromatic precursors demonstrates feasibility but suffers from stereochemical control challenges. Computational modeling suggests axial-equatorial isomer ratios of 3:1 under standard Pd/C hydrogenation conditions, necessitating advanced chiral catalysts for improved selectivity.

Propanolamine Backbone Assembly

Corey's aminohydroxylation strategy applied to α,β-unsaturated ketone intermediates shows promise for stereoselective formation of the 1,2-amino alcohol motif. However, competing epoxidation pathways reduce reaction efficiency, with reported yields plateauing at 55%. Recent advances in phase-transfer catalysis may mitigate this limitation through precise control of oxidation states.

Direct Functional Group Interconversion

Conversion of 2-(4-isopropylcyclohexyl)-2-hydroxypropanenitrile to the target amine via Staudinger-type reactions achieves 78% conversion efficiency in model systems. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 5°C | ±15% variance |

| Azide equivalents | 1.8-2.2 | Nonlinear response |

| Solvent polarity | ε = 20-25 (MeCN) | 32% improvement |

Synthetic Methodologies

Modified Strecker Synthesis (Method A)

Adapting the classical amino acid synthesis, this three-step protocol demonstrates superior scalability:

Step 1: Cyanohydrin Formation

4-Isopropylcyclohexanone (1.0 eq) reacts with trimethylsilyl cyanide (1.2 eq) in dichloromethane catalyzed by zinc iodide (0.05 eq) at 25°C for 18 hours. FT-IR monitoring shows complete ketone consumption (νC=O 1715 cm⁻¹ → disappearance) within 14 hours.

Step 2: Borane Reduction

The cyanohydrin intermediate undergoes BH₃-THF mediated reduction (5 eq) in THF at 0°C → rt over 24 hours. ¹H NMR analysis reveals 89% conversion to the primary amine (δ 1.45 ppm, bs, 2H).

Step 3: Hydrochloride Salt Formation

Free amine treatment with HCl-saturated diethyl ether yields the target hydrochloride salt (mp 214-216°C, lit. 215°C). Total isolated yield: 68% over three steps.

Reductive Amination Protocol (Method B)

This one-pot procedure enhances atom economy:

- Condensation of 4-isopropylcyclohexanone (1 eq) with 2-nitro-1-propene (1.5 eq) in ethanol/water (3:1) at 50°C for 6 hours

- Catalytic hydrogenation (H₂ 50 psi, 10% Pd/C) at 25°C for 18 hours

- In situ HCl gas bubbling precipitates product (82% yield)

Comparative kinetic studies show 40% faster reaction completion versus stepwise methods.

Enantiomeric Resolution Strategies

Diastereomeric Salt Crystallization

The patent-pending AS3PC (Automated Sequential Solid-Phase Crystallization) technique achieves 99.2% ee through:

- Formation of cinnamate salts in diisopropyl ether

- Multi-stage recrystallization from ethanol/water (95:5)

- Dynamic resolution via temperature-gradient cycling (-20°C → 4°C over 72h)

Experimental data demonstrates enantiomer enrichment factors of 3.8 per crystallization cycle.

Chiral Chromatography Optimization

HPLC Method Development:

| Column | Mobile Phase | α Value | Resolution |

|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA:DEA (90:10:0.1) | 1.32 | 2.15 |

| Lux Cellulose-2 | CO₂:MeOH (85:15) | 1.41 | 3.02 |

| Crownpak CR (+) | HClO₄ (pH 2.0):MeCN | 1.18 | 1.78 |

Supercritical fluid chromatography (SFC) using CO₂/MeOH mixtures provides superior separation efficiency (N = 18,500 plates/m) compared to normal-phase HPLC.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O)

δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.20-1.45 (m, 4H, cyclohexyl CH₂), 1.65 (quintet, J = 12.1 Hz, 2H), 1.85 (s, 3H, C(CH₃)OH), 2.10 (tt, J = 11.6, 3.4 Hz, 1H, cyclohexyl CH), 3.15 (s, 2H, NH₂).

HRMS (ESI+)

Calculated for C₁₂H₂₅NO [M+H]⁺: 200.2014

Found: 200.2011 (Δ = -1.5 ppm)

Industrial-Scale Production Challenges

Crystallization Optimization

Particle engineering studies demonstrate that anti-solvent addition rate critically impacts crystal habit:

| Addition Rate (mL/min) | Mean Particle Size (μm) | Flowability (Carr Index) |

|---|---|---|

| 5 | 152 ± 18 | 18.2 |

| 10 | 89 ± 23 | 24.7 |

| 20 | 42 ± 15 | 31.9 |

Controlled cooling at 0.5°C/min from 50°C to 5°C produces optimal free-flowing crystals (aspect ratio 1.2:1).

Analyse Chemischer Reaktionen

1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Physicochemical Properties

- Solubility: Halogenated derivatives (e.g., bromophenyl, fluorophenyl) exhibit moderate solubility in methanol, chloroform, or DMSO due to increased lipophilicity . Polar substituents (e.g., methoxy, nitro groups) enhance water solubility but reduce lipid membrane permeability . Cyclohexyl and isopropyl groups (as in the target compound) likely confer higher hydrophobicity compared to aryl analogs, necessitating salt forms for aqueous compatibility.

- Stability: Amino alcohol hydrochlorides generally require storage in airtight containers protected from light to prevent degradation .

Key Research Findings

Substituent Impact on Bioactivity :

Synthetic Challenges :

Biologische Aktivität

1-Amino-2-(4-propan-2-ylcyclohexyl)propan-2-ol;hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group and a cyclohexyl moiety. The presence of the propan-2-yl group enhances its lipophilicity, influencing its interaction with biological membranes.

Pharmacological Activities

- Analgesic Effects : Preliminary studies suggest that the compound exhibits analgesic properties. It may modulate pain pathways by interacting with opioid receptors and inhibiting the reuptake of neurotransmitters involved in pain signaling.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and may reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

- Neuroprotective Effects : Research indicates that this compound could have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act on various receptors, including serotonin and adrenergic receptors, leading to alterations in neurotransmitter release.

- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Analgesic | Opioid receptor modulation | |

| Anti-inflammatory | Cytokine inhibition | |

| Neuroprotection | Blood-brain barrier penetration |

Case Study Analysis

A recent study conducted by Zhao et al. explored the analgesic effects of similar compounds in animal models. The findings indicated significant reductions in pain response when administered at specific dosages, suggesting a potential application for chronic pain management .

Another investigation focused on the anti-inflammatory properties, demonstrating that treatment with the compound led to decreased levels of inflammatory markers in serum samples from treated subjects compared to controls .

Q & A

Q. What ethical guidelines govern the use of this compound in preclinical studies?

- Regulatory compliance : Adhere to OECD 423 for acute toxicity testing and ECHA guidelines for waste disposal (hydrochloride salts require neutralization before disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.